Deoxycholic-2,2,4,4-D4 acid
Overview
Description
Deoxycholic-2,2,4,4-D4 acid, also known as DCA-d4, is an unconjugated, secondary bile acid involved in various metabolic processes and signaling interactions . It is intended for use as an internal standard for the quantification of DCA by GC- or LC-MS .
Synthesis Analysis
Deoxycholic-2,2,4,4-D4 acid can be obtained by chemical synthesis. The general method involves reacting natural Deoxycholic Acid with a deuterated reagent under appropriate reaction conditions .Molecular Structure Analysis
The empirical formula of Deoxycholic-2,2,4,4-D4 acid is C24D4H36O4. It has a molecular weight of 396.60 . The compound is also known by its synonyms: 3a,12a-Dihydroxy-5ß-cholanic acid-2,2,4,4-d4, 7-Deoxycholic acid,-2,2,4,4-d4, and Desoxycholic acid-2,2,4,4-d4 .Chemical Reactions Analysis
Deoxycholic-2,2,4,4-D4 acid is involved in various metabolic processes and signaling interactions. It can be used in investigations of bile acid synthesis/metabolism, disease linkage, and biomarker assessment .Physical And Chemical Properties Analysis
Deoxycholic-2,2,4,4-D4 acid is a solid substance with a melting point of 171-174 °C . The compound is suitable for mass spectrometry (MS) .Scientific Research Applications
Bile Acid Synthesis/Metabolism Research
Deoxycholic-2,2,4,4-D4 acid (DCA) is an unconjugated, secondary bile acid that is involved in various metabolic processes . The D4 DCA standard can be used in investigations of bile acid synthesis and metabolism . This allows researchers to understand the role of bile acids in digestion and absorption of dietary fats and vitamins, as well as their role in the regulation of cholesterol levels in the body .
Disease Linkage Studies
DCA is also used in disease linkage studies . Given that abnormal bile acid metabolism can be linked to diseases such as gallstones, cirrhosis, and certain metabolic disorders, DCA can be used to investigate these linkages . By studying the behavior of DCA in the body, researchers can gain insights into the pathogenesis of these diseases .
Biomarker Assessment
DCA can be used in biomarker assessment . Biomarkers are biological measures that can be used to indicate the presence or severity of a particular disease state . As DCA levels can be altered in certain disease states, it can potentially serve as a biomarker for diseases related to bile acid metabolism .
Tissue Scaffolding and Injectable Nanogels
A study has shown that DCA can be used in the creation of chitosan-enabled matrices for tissue scaffolding and injectable nanogels . DCA showed enhanced gel strength, which could be beneficial for creating stable and robust tissue scaffolds . However, it was found to be less suitable for cell delivery matrices and is perhaps more beneficial for drug-delivery systems .
Mechanism of Action
Target of Action
Deoxycholic-2,2,4,4-D4 Acid, a deuterated compound of Deoxycholic Acid , primarily targets adipose cells . Adipose cells, also known as fat cells, play a crucial role in storing energy in the form of fat and regulating metabolism.
Mode of Action
Deoxycholic Acid, from which Deoxycholic-2,2,4,4-D4 Acid is derived, is a bile acid that emulsifies fat in the gut . When injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane, causing a process known as adipocytolysis . This disruption of the cell membrane leads to the destruction of fat cells in the tissue .
Biochemical Pathways
The action of Deoxycholic-2,2,4,4-D4 Acid affects the lipid metabolism pathway. By disrupting adipose cells, it facilitates the breakdown and removal of dietary fats. The resulting adipocytolysis leads to an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .
Pharmacokinetics
The pharmacokinetics of Deoxycholic Acid, the parent compound of Deoxycholic-2,2,4,4-D4 Acid, indicate that it is rapidly absorbed after subcutaneous injection . The majority of the compound is excreted in feces as intact drug . The time to peak concentration is approximately 18 minutes, and post-treatment deoxycholic plasma levels return to endogenous range within 24 hours .
Result of Action
The primary result of Deoxycholic-2,2,4,4-D4 Acid’s action is the reduction of submental fat, improving aesthetic appearance and reducing facial fullness or convexity . By destroying fat cells, it helps to contour the body and reduce localized fat deposits.
Action Environment
The action of Deoxycholic-2,2,4,4-D4 Acid can be influenced by various environmental factors. For instance, the composition of the gut microbiota can be changed due to factors such as diet and antibiotic intake . These changes can potentially affect the production and action of bile acids like Deoxycholic Acid. Furthermore, the efficacy of Deoxycholic-2,2,4,4-D4 Acid may be influenced by the individual’s overall health status, lifestyle, and genetic factors.
Safety and Hazards
properties
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-FCSCGBJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745736 | |
Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112076-61-6 | |
Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 112076-61-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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